1-Cyanocyclopentyl acetate
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Overview
Description
1-Acetoxycyclopentanecarbonitrile, also known as 1-Cyanocyclopentyl acetate, is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of an acetoxy group attached to a cyclopentane ring, which is further bonded to a nitrile group. It is a liquid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Acetoxycyclopentanecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in compounds like 1-acetoxycyclopentylamine.
Scientific Research Applications
1-Acetoxycyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Acetoxycyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The acetoxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-Acetoxycyclopentanecarbonitrile can be compared with other similar compounds such as:
Cyclopentanecarbonitrile: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
Cyclohexanecarbonitrile: Contains a six-membered ring, which can influence its chemical properties and reactivity.
Cyclopropanecarbonitrile: Features a three-membered ring, leading to different steric and electronic effects. These comparisons highlight the unique structural features and reactivity of 1-Acetoxycyclopentanecarbonitrile.
Properties
CAS No. |
73825-69-1 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(1-cyanocyclopentyl) acetate |
InChI |
InChI=1S/C8H11NO2/c1-7(10)11-8(6-9)4-2-3-5-8/h2-5H2,1H3 |
InChI Key |
AZKPIKSWYJXJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCC1)C#N |
Origin of Product |
United States |
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